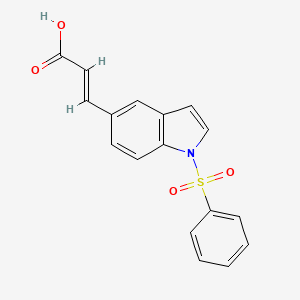

3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid

Description

Properties

IUPAC Name |

(E)-3-[1-(benzenesulfonyl)indol-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c19-17(20)9-7-13-6-8-16-14(12-13)10-11-18(16)23(21,22)15-4-2-1-3-5-15/h1-12H,(H,19,20)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAZQHVEGHPVSA-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid typically involves the functionalization of an indole core with a benzenesulfonyl protecting group at the nitrogen, followed by the introduction of the acrylic acid side chain at the 5-position of the indole ring. The acrylic acid moiety is often introduced via condensation or coupling reactions involving α,β-unsaturated carbonyl compounds or their equivalents.

Sulfonylation of Indole Nitrogen

The initial step involves the sulfonylation of the indole nitrogen with benzenesulfonyl chloride or related sulfonylating agents under basic conditions. This step protects the indole nitrogen and influences regioselectivity for subsequent substitutions.

There are several approaches reported for the introduction of the acrylic acid group at the 5-position of the indole:

Conjugate Addition and Cross-Dehydrogenative Coupling (CDC):

The reaction of 2-substituted indoles with α,β-unsaturated carbonyl compounds (such as pyruvates) under catalytic conditions can yield indolylacrylates. These reactions often use Brønsted acid ionic liquids as catalysts in green solvents like butyl acetate, providing good to excellent yields.Michael Addition and Friedel–Crafts Alkylation:

These methods involve the conjugate addition of the indole ring to Michael acceptors (α,β-unsaturated carbonyl compounds), sometimes promoted by transition metal catalysts or organocatalysts. However, these methods may require harsh conditions or expensive catalysts.Use of Pyruvates with Ionic Liquid Catalysts:

A notable green chemistry approach uses sulfone-containing imidazolium-based Brønsted acid ionic liquids as catalysts with butyl acetate as a solvent. This method enables the synthesis of α-indolylacrylates in high yields (up to 91%) at moderate temperatures (80 °C) and short reaction times (30 minutes).

Example Preparation Procedure (Adapted from Literature)

Catalyst and Solvent Effects

A detailed study on the catalytic system shows that:

- The sulfone-containing imidazolium-based Brønsted acid ionic liquid (catalyst 1a) in butyl acetate solvent provides the best yields (91%) for the model reaction of 2-methylindole with ethyl pyruvate.

- Alternative catalysts or solvents result in significantly lower yields (Table 1).

| Entry | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 1a | Butyl acetate | 91 |

| 2 | 1b | Butyl acetate | 25 |

| 3 | 1c | Butyl acetate | 65 |

| 4 | 1a | Ethyl acetate | 70 |

| 5 | TfOH | Butyl acetate | 50 |

| 6 | PTSA | Butyl acetate | 47 |

| 7 | TfOH | Ethanol | 35 |

| 8 | TfOH | Anisole | 40 |

| 9 | TfOH | Nitromethane | 10 |

| 10 | TfOH | 1,2-Dichloroethane | 30 |

| 11 | TfOH | 1,4-Dioxane | 7 |

| 12 | TfOH | Toluene | 70 |

| 13 | TfOH | Benzene | 65 |

Reaction conditions: 0.3 mmol substrate, 10 mol% catalyst, 0.5 mL solvent, 80 °C, 30 min.

Catalyst Recyclability

The ionic liquid catalyst 1a can be recycled up to 8 times without significant loss of activity, making the process sustainable and cost-effective.

Comparative Analysis of Preparation Methods

| Methodology | Catalyst Type | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation + Michael Addition | Brønsted acid ionic liquid (1a) | Butyl acetate | 80 °C | 91 | Green solvent, recyclable catalyst |

| Sulfonylation + Friedel–Crafts | Transition metal catalysts | Various | Higher | Variable | Often requires expensive/toxic catalysts |

| Sulfonylation + Organocatalysis | Organocatalysts | Dipolar solvents | Variable | Moderate | Sometimes harsh conditions |

| Classical sulfonylation + ester hydrolysis | Standard reagents | Organic solvents | Ambient to reflux | High | Multi-step, longer reaction times |

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzenesulfonyl-1H-indol-5-yl)-acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols or alkanes.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

3-(1-Benzenesulfonyl-1H-indol-5-yl)-acrylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features :

- Indole core : A heterocyclic aromatic system with a fused benzene and pyrrole ring.

- Benzenesulfonyl group : Enhances metabolic stability and modulates electronic properties.

Suppliers such as Ambeed, Inc.

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs of 3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid, focusing on substituent variations and physicochemical properties:

*Melting point range observed for structurally related thiazolidinone-indole hybrids .

Biological Activity

3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole ring substituted with a benzenesulfonyl group and an acrylic acid moiety. This unique structure may contribute to its biological properties by enabling interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with cellular receptors. The sulfonyl and acrylic acid groups are believed to play crucial roles in binding to target sites, potentially leading to inhibition of key pathways involved in disease processes.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity .

Table 1: Antimicrobial Efficacy

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.25 |

| Related derivative | Staphylococcus epidermidis | 0.5 |

| Other analogues | Escherichia coli | 2.0 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies indicate that the compound can inhibit the growth of several cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells.

Table 2: Anticancer Efficacy

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.41 |

| MDA-MB-231 | 0.48 |

| A549 | 1.0 |

Case Studies

A recent investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications to the benzenesulfonyl group significantly influenced biological activity. For example, compounds with additional methoxy groups exhibited enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

In another study, compounds derived from this class were evaluated for their histone deacetylase (HDAC) inhibitory activity, demonstrating promising results with IC50 values as low as 29.5 nM for certain derivatives . This suggests that such compounds could be further developed into HDAC inhibitors for cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid, and what are the critical reaction parameters?

- Methodology : Synthesis typically involves:

- Sulfonylation : Introducing the benzenesulfonyl group at the indole nitrogen using benzenesulfonyl chloride under basic conditions (e.g., NaH in acetonitrile at 0°C to room temperature) .

- Acrylic Acid Coupling : The 5-position of the indole ring can be functionalized via Heck coupling, Friedel-Crafts alkylation, or Knoevenagel condensation with acrylic acid derivatives. For example, ethyl acrylate intermediates are formed using NaH as a base, followed by hydrolysis to yield the carboxylic acid .

- Purification : Column chromatography (e.g., 15% ethyl acetate in hexane) is critical for isolating the pure product .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm regioselectivity (e.g., indol-5-yl substitution) and sulfonyl group integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks near 1700 cm confirm the carboxylic acid group, while sulfonyl stretches appear at ~1350–1200 cm .

Q. What safety precautions are necessary when handling this compound?

- Hazard Mitigation :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .

- Ventilation : Ensure fume hoods or local exhaust to prevent inhalation of aerosols (GHS H335) .

- Spill Management : Avoid dust generation; use inert absorbents and dispose of waste in sealed containers .

Advanced Research Questions

Q. What are the key challenges in optimizing the yield of this compound during synthesis?

- Regioselectivity : Competing sulfonylation at indole N1 vs. other positions requires careful control of reaction time and base stoichiometry (e.g., NaH in acetonitrile) .

- Intermediate Stability : Acrylate intermediates may undergo polymerization; low-temperature reactions and inert atmospheres improve stability .

- Byproduct Formation : Unreacted benzenesulfonyl chloride can hydrolyze to sulfonic acid, necessitating thorough washing steps .

Q. How do electronic effects of substituents influence the reactivity of intermediates in the synthesis?

- Indole Ring Activation : Electron-donating groups (e.g., methoxy) at the indole 5-position enhance electrophilic substitution but may compete with sulfonylation. Conversely, electron-withdrawing groups (e.g., nitro) can deactivate the ring, requiring harsher conditions .

- Sulfonyl Group Impact : The benzenesulfonyl moiety increases steric hindrance, affecting coupling reactions. Computational studies (DFT) can predict optimal substituent positions for reactivity .

Q. What computational methods can predict the compound’s reactivity or interaction with biological targets?

- Molecular Docking : Software like MOE or AutoDock models interactions with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonding and hydrophobic pockets .

- Quantum Mechanics (QM) : DFT calculations assess charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks .

- MD Simulations : Evaluate stability in biological membranes or protein binding pockets over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.